

An In-depth Technical Guide to Acid-PEG6-mono-methyl ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid-PEG6-mono-methyl ester

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Introduction

Acid-PEG6-mono-methyl ester is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).^{[1][2]} Its structure features a terminal carboxylic acid and a mono-methyl ether, providing a versatile platform for covalently linking molecules. The hydrophilic nature of the six-unit PEG chain enhances the aqueous solubility of conjugated molecules, a critical property for many biological applications.^{[2][3]}

This technical guide provides a comprehensive overview of the structure, properties, and common applications of **Acid-PEG6-mono-methyl ester**, including detailed experimental protocols and workflow visualizations.

Structure and Properties

Acid-PEG6-mono-methyl ester is characterized by a short, discrete PEG chain ($n=6$) flanked by a carboxylic acid group at one terminus and a chemically stable methyl ether group at the other. This defined structure ensures batch-to-batch consistency, which is crucial for reproducible research and pharmaceutical development.

Structure:

Physicochemical Properties

Quantitative data for **Acid-PEG6-mono-methyl ester** is summarized in the table below. It is important to note that some of these values are predicted and should be considered as estimates.

Property	Value	Source
Chemical Formula	$C_{17}H_{32}O_{10}$	[2] [3]
Molecular Weight	396.43 g/mol	[3] [4]
CAS Number	1807512-38-4	[2] [4]
Purity	>96% - ≥98%	[3] [4]
Appearance	Varies (typically a colorless oil or solid)	General Knowledge
Solubility	Soluble in Water, DMSO, DCM, DMF	General Knowledge
pKa of Carboxylic Acid	~4-5 (Estimated for PEG-acid)	[5]
Boiling Point	$503.7 \pm 50.0 \text{ } ^\circ\text{C}$ (Predicted)	
Density	$1.147 \pm 0.06 \text{ g/cm}^3$ (Predicted)	

Applications

The primary utility of **Acid-PEG6-mono-methyl ester** lies in its ability to act as a flexible, hydrophilic linker.

- Bioconjugation: The terminal carboxylic acid can be activated to react with primary amines on proteins, peptides, antibodies, and other biomolecules to form stable amide bonds. This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[\[6\]](#)
- PROTACs: In the field of targeted protein degradation, this molecule is employed as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, forming a

PROTAC. The PEG chain's length and hydrophilicity are critical for optimizing the formation of the ternary complex and subsequent protein degradation.[1][7]

- Nanoparticle Functionalization: **Acid-PEG6-mono-methyl ester** can be used to modify the surface of nanoparticles, such as liposomes or metallic nanoparticles.[8][9] This PEGylation creates a hydrophilic shell that can reduce non-specific protein binding, decrease clearance by the reticuloendothelial system, and improve the circulation time of the nanoparticles *in vivo*.[8]

Experimental Protocols

The following are detailed, representative protocols for common applications of **Acid-PEG6-mono-methyl ester**.

Protein Bioconjugation via EDC/NHS Chemistry

This protocol describes the conjugation of **Acid-PEG6-mono-methyl ester** to a protein containing accessible primary amine groups (e.g., lysine residues).

Materials:

- **Acid-PEG6-mono-methyl ester**
- Protein of interest
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Reagent Preparation:
 - Allow all reagents to come to room temperature before use.
 - Prepare a stock solution of **Acid-PEG6-mono-methyl ester** (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
 - Prepare a solution of the protein of interest in Conjugation Buffer at a suitable concentration (e.g., 2-5 mg/mL).
- Activation of Carboxylic Acid:
 - In a microcentrifuge tube, add a 10-20 fold molar excess of **Acid-PEG6-mono-methyl ester** to the desired amount of protein.
 - Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS over the **Acid-PEG6-mono-methyl ester** to the reaction mixture.
 - Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.
- Conjugation to Protein:
 - Add the activated **Acid-PEG6-mono-methyl ester** solution to the protein solution.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - Add the Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted NHS esters.
 - Incubate for 30 minutes at room temperature.
- Purification:

- Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).
- Characterization:
 - Confirm conjugation and assess the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Surface Functionalization of Amine-Modified Nanoparticles

This protocol outlines the attachment of **Acid-PEG6-mono-methyl ester** to nanoparticles with surface amine groups.

Materials:

- Amine-functionalized nanoparticles
- **Acid-PEG6-mono-methyl ester**
- EDC and NHS
- Activation Buffer (0.1 M MES, pH 6.0)
- Reaction Buffer (e.g., PBS, pH 7.4)
- Anhydrous DMF or DMSO

Procedure:

- Nanoparticle Preparation:
 - Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a known concentration.
- Activation of **Acid-PEG6-mono-methyl ester**:

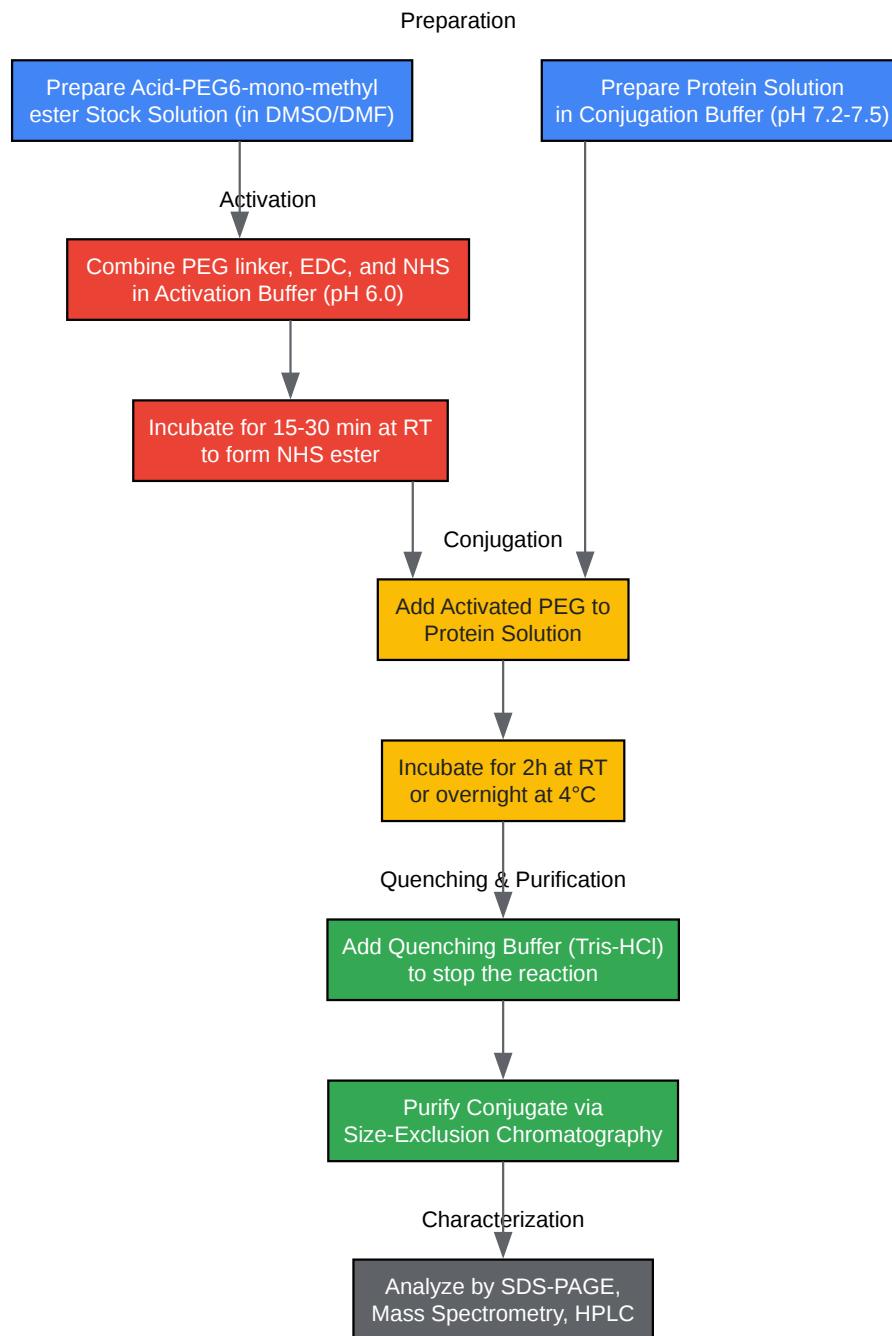
- Dissolve a 50-100 fold molar excess of **Acid-PEG6-mono-methyl ester** (relative to the estimated surface amine groups on the nanoparticles) in Activation Buffer.
- Add EDC and NHS in a 2:5 molar ratio relative to the PEG linker.
- Allow the activation reaction to proceed for 15 minutes at room temperature.
- Conjugation:
 - Add the activated PEG solution to the nanoparticle dispersion.
 - Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable buffer.
 - React for 2-4 hours at room temperature with continuous mixing.
- Purification:
 - Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in fresh buffer or by tangential flow filtration to remove unreacted reagents.
- Characterization:
 - Confirm successful PEGylation by analyzing the change in nanoparticle size (Dynamic Light Scattering), surface charge (Zeta Potential), and composition (e.g., FTIR or XPS).

Visualizations

Experimental Workflow for Protein Bioconjugation

The following diagram illustrates the key steps in the bioconjugation of **Acid-PEG6-mono-methyl ester** to a protein.

Workflow for Protein Bioconjugation with Acid-PEG6-mono-methyl ester

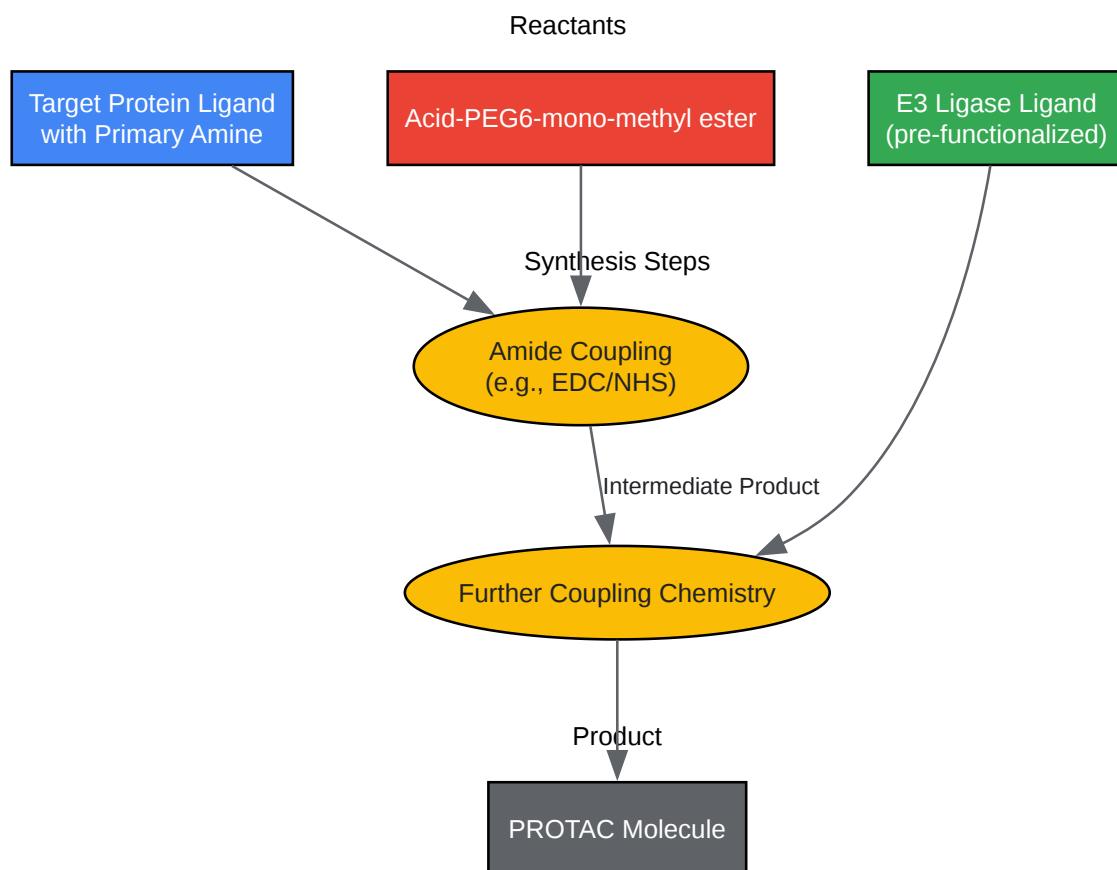
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Workflow for Protein Bioconjugation

Role in PROTAC Formation

This diagram illustrates the role of **Acid-PEG6-mono-methyl ester** in linking a target protein ligand and an E3 ligase ligand to form a PROTAC.

Formation of a PROTAC using Acid-PEG6-mono-methyl ester



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PROTAC Formation Workflow

Conclusion

Acid-PEG6-mono-methyl ester is a well-defined, versatile chemical tool with significant applications in modern drug development and life sciences research. Its hydrophilic PEG spacer and reactive carboxylic acid handle enable the straightforward modification of

biomolecules and nanoparticles, leading to improved properties and novel functionalities. The provided protocols and workflows serve as a foundation for researchers to incorporate this valuable linker into their experimental designs. As with any chemical synthesis, optimization of reaction conditions is often necessary to achieve the desired outcome for a specific application.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Acid-PEG6-mono-methyl ester]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605147#acid-peg6-mono-methyl-ester-structure-and-properties\]](https://www.benchchem.com/product/b605147#acid-peg6-mono-methyl-ester-structure-and-properties)

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